molecular formula C14H19N3O3 B277749 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid

5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid

Cat. No. B277749
M. Wt: 277.32 g/mol
InChI Key: XGUVNDRKYMXWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid, also known as AEPCB, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. AEPCB has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes involved in the growth and proliferation of cancer cells. 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, there are also some limitations to its use. 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid can be expensive to synthesize, which may limit its use in certain research applications.

Future Directions

There are several potential future directions for research on 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid. One area of interest is the development of more efficient synthesis methods for 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid, which could help to reduce the cost of production. Another area of interest is the investigation of the potential use of 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid in combination with other drugs or therapies for the treatment of cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid and to identify its potential targets for drug development.

Synthesis Methods

5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid can be synthesized using various methods, including the reaction of 4-ethyl-1-piperazinecarboxylic acid with 5-aminoanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

5-amino-2-(4-ethylpiperazine-1-carbonyl)benzoic acid

InChI

InChI=1S/C14H19N3O3/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(15)9-12(11)14(19)20/h3-4,9H,2,5-8,15H2,1H3,(H,19,20)

InChI Key

XGUVNDRKYMXWPG-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(=O)O

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.